The synthesis of Venetoclax involves multiple steps. While the specific details are not discussed in the provided research paper, it mentions the synthesis of two potential oxidative impurities of Venetoclax []. One of these impurities, Venetoclax N-oxide (VNO), was synthesized by oxidizing Venetoclax using m-CPBA in dichloromethane. The other impurity, Venetoclax hydroxylamine impurity (VHA), was synthesized by heating VNO with water at reflux in a sealed tube for 36 h.
The molecular structure of Venetoclax includes a complex scaffold with various functional groups. Its exact molecular formula is C45H50ClN7O7S, and its molecular weight is 868.4 g/mol. Detailed structural analysis involving 1H NMR, 13C NMR, and 2D NMR was used to confirm the structure of Venetoclax and its impurities [].
Venetoclax is primarily used as a therapeutic agent for treating various blood cancers, including chronic lymphocytic leukemia, small lymphocytic lymphoma, and acute myeloid leukemia []. In scientific research, it serves as a valuable tool for studying the role of BCL-2 in cancer development, evaluating its potential as a therapeutic target, and investigating resistance mechanisms to BCL-2 inhibitors.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4